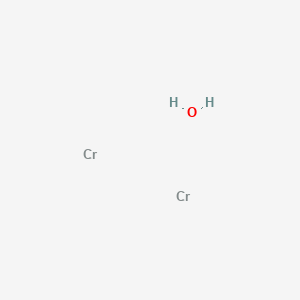
Chromium--water (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–water (2/1) is a compound that consists of chromium and water in a 2:1 ratio Chromium is a transition metal that can exist in various oxidation states, with the trivalent (III) and hexavalent (VI) states being the most common
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium–water (2/1) can be synthesized through various methods, including the reaction of chromium salts with water under controlled conditions. One common method involves dissolving chromium(III) chloride in water to form a complex ion, such as [Cr(H₂O)₆]³⁺. The reaction conditions, such as temperature and pH, can be adjusted to optimize the formation of the desired compound .
Industrial Production Methods: In industrial settings, chromium–water (2/1) can be produced through large-scale processes that involve the reduction of chromium(VI) compounds to chromium(III) in the presence of water. This can be achieved using reducing agents such as sulfur dioxide or ferrous sulfate. The resulting chromium(III) compounds are then purified and processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Chromium–water (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium(III) can be oxidized to chromium(VI) in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of chromium–water (2/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of chromium(III) to chromium(VI) typically occurs under acidic conditions .
Major Products Formed: The major products formed from the reactions of chromium–water (2/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of chromium(III) can produce chromium(VI) compounds, such as chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions .
Scientific Research Applications
Chromium–water (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization. In biology, chromium compounds are studied for their role in glucose metabolism and insulin regulation. In medicine, chromium supplements are used to manage blood sugar levels in diabetic patients . In industry, chromium compounds are used in the production of pigments, coatings, and corrosion-resistant materials .
Mechanism of Action
The mechanism of action of chromium–water (2/1) involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation. Additionally, chromium(III) can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin signaling .
Comparison with Similar Compounds
Chromium–water (2/1) can be compared with other chromium compounds, such as chromium(III) chloride, chromium(VI) oxide, and chromium(III) sulfate. While these compounds share some similarities, such as their ability to undergo oxidation and reduction reactions, chromium–water (2/1) is unique in its specific ratio of chromium to water and its distinct chemical properties .
List of Similar Compounds:- Chromium(III) chloride (CrCl₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Chromate (CrO₄²⁻)
- Dichromate (Cr₂O₇²⁻)
Properties
CAS No. |
149960-69-0 |
|---|---|
Molecular Formula |
Cr2H2O |
Molecular Weight |
122.008 g/mol |
IUPAC Name |
chromium;hydrate |
InChI |
InChI=1S/2Cr.H2O/h;;1H2 |
InChI Key |
FXDYEJLPVSKQTP-UHFFFAOYSA-N |
Canonical SMILES |
O.[Cr].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
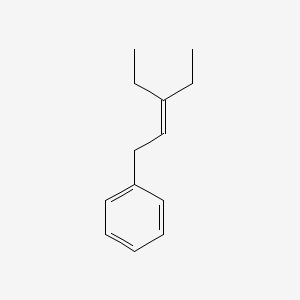

![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
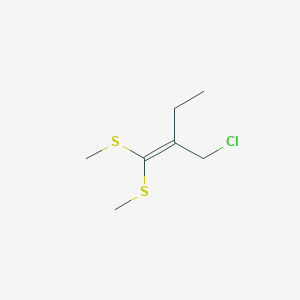
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
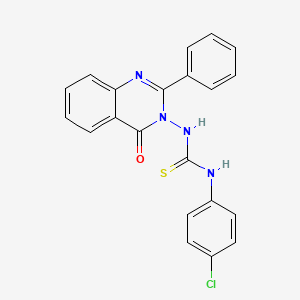
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
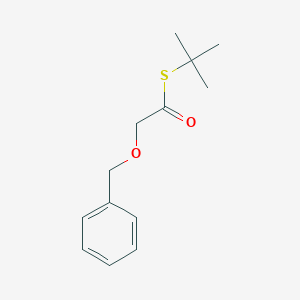

![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
